1-Chloro-2,3-dioctylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3-dioctylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a chlorine atom at the first position and two octyl groups at the second and third positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dioctylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,3-dioctylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,3-dioctylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: Reduction of the chlorine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3-dioctylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-2,3-dioctylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The octyl groups provide steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,3-dimethylbenzene: Similar structure but with methyl groups instead of octyl groups.
1-Chloro-2,3-diphenylbenzene: Features phenyl groups instead of octyl groups.
Uniqueness: 1-Chloro-2,3-dioctylbenzene is unique due to the presence of long alkyl chains (octyl groups), which impart distinct physical and chemical properties compared to compounds with shorter alkyl or aryl substituents. These properties include increased hydrophobicity and altered reactivity, making it suitable for specific applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
87969-91-3 |
---|---|
Molekularformel |
C22H37Cl |
Molekulargewicht |
337.0 g/mol |
IUPAC-Name |
1-chloro-2,3-dioctylbenzene |
InChI |
InChI=1S/C22H37Cl/c1-3-5-7-9-11-13-16-20-17-15-19-22(23)21(20)18-14-12-10-8-6-4-2/h15,17,19H,3-14,16,18H2,1-2H3 |
InChI-Schlüssel |
OMNGGFNHTBLWKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C(=CC=C1)Cl)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.